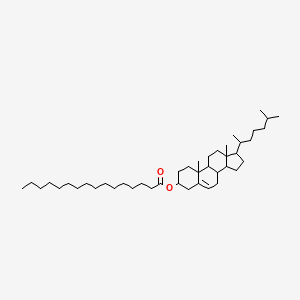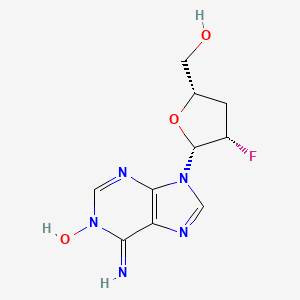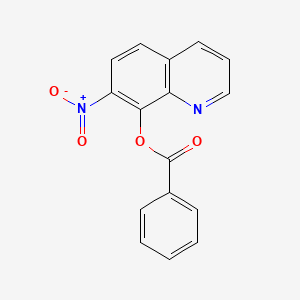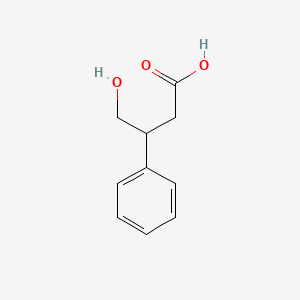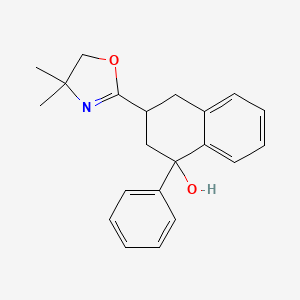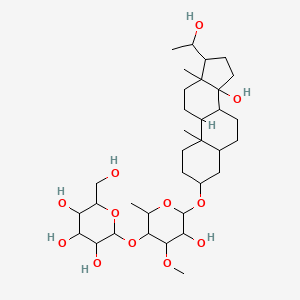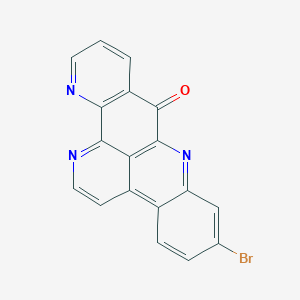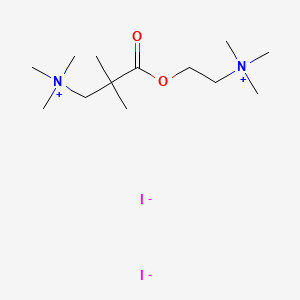
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trimethylammonium groups and a diiodide counterion, making it highly soluble in water and other polar solvents. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of 2-dimethylaminoethyl chloride with 2,2-dimethyl-3-bromopropionate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The trimethylammonium groups facilitate binding to negatively charged sites, while the ester linkage allows for hydrolysis and subsequent release of active components. This dual functionality makes it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Similar in structure but with a chloride counterion.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of trimethylammonium.
3-(Methacryloylamino)propyl trimethylammonium chloride: Another quaternary ammonium compound with different substituents.
Uniqueness
2-Trimethylammonioethyl 2,2-dimethyl-3-trimethylammoniopropionate diiodide is unique due to its dual trimethylammonium groups and diiodide counterion, which confer distinct solubility and reactivity properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
109042-63-9 |
|---|---|
Molecular Formula |
C13H30I2N2O2 |
Molecular Weight |
500.20 g/mol |
IUPAC Name |
[2,2-dimethyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,11-15(6,7)8)12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
AQMJRRJYEWFFGT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



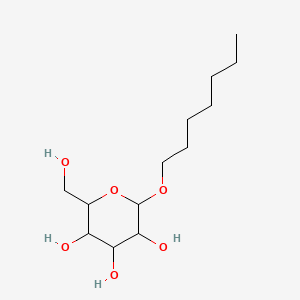
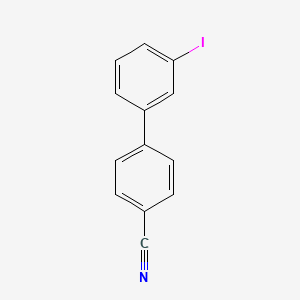
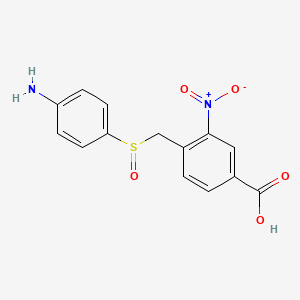
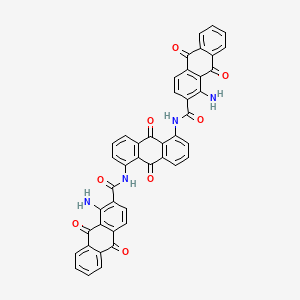
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
